
N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide
Overview
Description
N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide (CAS: 581076-65-5; molecular formula: C21H28N6O) is a benzamide derivative featuring a guanidino group at the 3-position of a 4-methylphenyl ring and a methylpiperazine moiety linked via a methylene group to the benzamide core. It is recognized as Imatinib Guanidine Impurity or Imatinib EP Impurity B, indicating its relevance in the quality control of the tyrosine kinase inhibitor Imatinib . The compound’s molecular weight (380.496 g/mol) and structural complexity make it a subject of interest in pharmaceutical research, particularly in impurity profiling and synthesis optimization.
Biological Activity
N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide, also known as TRC-G835725, is a compound of interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C21H30Cl2N6O
- Molecular Weight : 453.41 g/mol
- CAS Number : 581076-67-7
- Purity : >95% (HPLC) .
The compound exhibits several biological activities primarily through its interaction with various receptors and enzymes:
- Kappa Opioid Receptor Antagonism : Preliminary studies suggest that compounds with similar structures may act as selective kappa opioid receptor antagonists. This mechanism could be relevant for pain management and addiction treatment .
- Inhibition of Protein Kinases : The compound has shown potential in inhibiting specific protein kinases associated with cancer progression, particularly in models of triple-negative breast cancer (TNBC). Its analogs have demonstrated significant inhibitory activity against the EGFR-L858R/T790M mutation, which is often resistant to conventional therapies .
- Metalloproteinase Inhibition : The compound has been noted for its off-target activity against matrix metalloproteinases (MMP-2 and MMP-9), which play critical roles in tumor metastasis and angiogenesis .
Pharmacokinetics
Pharmacokinetic studies reveal important data regarding the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Oral Bioavailability : The compound demonstrated an oral bioavailability of approximately 31.8% when administered at a dose of 10 mg/kg .
- Clearance Rate : The clearance rate was found to be 82.7 ± 1.97 mL/h/kg, indicating a moderate clearance profile post intravenous administration .
- Toxicity Profile : Toxicity studies in animal models have shown no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .
Case Studies
Several case studies highlight the biological efficacy of this compound:
-
In Vitro Studies on Cancer Cell Lines :
- In studies involving MDA-MB-231 TNBC cells, the compound exhibited potent antiproliferative effects with an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil (5-FU) .
- The selectivity index was notably high when compared to non-cancerous cell lines, indicating potential for targeted cancer therapy.
- Animal Models :
Summary Table of Biological Activities
Scientific Research Applications
Pharmaceutical Research Applications
-
Cancer Therapeutics :
- N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide is primarily recognized as an impurity of Imatinib, a well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Research has indicated that understanding impurities like this compound can enhance the safety and efficacy profiles of Imatinib formulations .
- Biochemical Studies :
- Drug Development :
Analytical Chemistry
The compound serves as a reference standard in analytical chemistry for the development of high-performance liquid chromatography (HPLC) methods used to quantify impurities in pharmaceutical products. Its characterization helps ensure compliance with regulatory standards for drug purity and quality control .
Case Study 1: Impurity Profiling in Imatinib Formulations
A study highlighted the importance of monitoring impurities like this compound during the manufacturing process of Imatinib. Researchers employed advanced chromatographic techniques to analyze the impurity levels, correlating them with potential impacts on patient safety and drug effectiveness .
Case Study 2: Mechanistic Studies in Cancer Research
In another investigation, researchers utilized this compound to study its interaction with specific tyrosine kinases involved in cancer progression. The findings suggested that even minor impurities could influence the pharmacodynamics of major therapeutic agents, emphasizing the need for thorough impurity assessment in drug development .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The benzamide group in the compound undergoes hydrolysis under acidic or basic conditions, yielding 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid and N-(3-guanidino-4-methylphenyl)amine derivatives. This reaction is critical for understanding degradation pathways and impurity formation during synthesis.
Key findings:
-
Hydrolysis is minimized by maintaining temperatures below 10°C during synthesis .
-
The reaction is monitored via HPLC to track the disappearance of starting materials .
Nucleophilic Substitution at Piperazine Methyl Group
The piperazine moiety participates in nucleophilic substitution reactions, particularly with alkyl halides or acylating agents.
Key findings:
-
Excess acyl chloride (1.25–2.25 equivalents) improves yield due to competitive hydrolysis .
-
Solvent choice (e.g., DMF vs. chloroform) impacts reaction efficiency .
Reduction of Nitro Precursors
The compound is synthesized via reduction of nitro intermediates, often using catalytic hydrogenation or hydrazine.
Key findings:
-
Hydrazine reductions produce azo/azoxy byproducts, necessitating careful purification .
-
Raney nickel hydrogenation avoids byproducts but requires prolonged reaction times .
Condensation Reactions
The guanidine group facilitates condensation with carbonyl-containing compounds, forming heterocyclic structures.
Key findings:
-
Palladium-catalyzed couplings achieve high selectivity but require anhydrous conditions .
-
Solvent choice (n-butanol vs. xylene) influences reaction kinetics .
pH-Dependent Crystallization
The compound’s solubility is pH-dependent, enabling purification via crystallization.
pH Range | Solubility | Application |
---|---|---|
8–12 | Low solubility in water | Crude product isolation |
9–10 | Optimal precipitation | High-purity imatinib base crystallization |
Key findings:
Thermal Stability and Degradation
Thermal stress tests reveal decomposition pathways under elevated temperatures.
Conditions | Degradation Products | Analytical Method |
---|---|---|
150°C, 5 hours (n-butanol) | Imatinib-related impurities (e.g., desmethyl analogs) | HPLC, NMR |
Key findings:
-
Prolonged heating in polar solvents accelerates decomposition .
-
Degradation products include N-desmethyl analogs and oxidized species .
Interaction with Metal Catalysts
The compound participates in metal-catalyzed cross-coupling reactions.
Catalyst | Reagents | Products | Yield |
---|---|---|---|
Pd₂(dba)₃ | XantPhos, NaOt-Bu | Biaryl intermediates | 30–40% |
K₂CO₃ | Aryl halides | Functionalized benzamide derivatives | Moderate |
Key findings:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide, and how are intermediates purified?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving coupling reagents (e.g., HBTU, BOP) in aprotic solvents like THF or DMF. For example, guanidino and piperazine moieties are introduced via nucleophilic substitution or reductive amination. Intermediate purification often employs silica gel column chromatography with gradients of chloroform:methanol (3:1 v/v) . Final products are crystallized using ether or ethanol, with yields ranging from 45–85% depending on reaction conditions .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for verifying regiochemistry, particularly for distinguishing piperazine and benzamide protons. Mass spectrometry (LC-MS/ESI-MS) confirms molecular weight (e.g., observed m/z 493.6 for related derivatives) . High-resolution mass spectrometry (HRMS) and elemental analysis validate purity (>98%) .
Q. How is the solubility of this compound optimized for in vitro assays?
- Methodological Answer : Solubility is enhanced using polar aprotic solvents (DMF, DMSO) or co-solvents like acetonitrile. For biological testing, stock solutions are prepared in DMSO (10 mM) and diluted in assay buffers (e.g., PBS) to maintain <0.1% DMSO, avoiding precipitation .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported enzyme inhibition data for this compound?
- Methodological Answer : Contradictory inhibition results (e.g., PARP-1 vs. HDAC activity) may arise from assay conditions (pH, cofactors) or compound stability. Validate findings using orthogonal assays (e.g., fluorescence polarization vs. radiometric methods) and monitor degradation via HPLC . Adjust buffer ionic strength or include stabilizing agents (e.g., BSA) to mitigate false negatives .
Q. How does the methylpiperazine moiety influence binding affinity in molecular docking studies?
- Methodological Answer : The methylpiperazine group enhances solubility and forms hydrogen bonds with target residues (e.g., PARP-1’s catalytic domain). Docking simulations (AutoDock Vina, Schrödinger) show that N-methylation reduces steric hindrance, improving binding scores (ΔG < −8 kcal/mol) . Comparative studies with des-methyl analogs confirm a 3–5-fold drop in affinity .
Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Chiral intermediates (e.g., S-configuration in piperazine derivatives) require asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) and optimize reaction temperature (−20°C to 25°C) to suppress racemization .
Q. How do structural modifications impact pharmacokinetic properties like metabolic stability?
- Methodological Answer : Introducing trifluoromethyl groups (e.g., at the benzamide position) increases metabolic stability by reducing CYP450-mediated oxidation. In vitro microsomal assays (human liver microsomes) show a 2.5-fold increase in half-life (t₁/₂ > 60 min) compared to non-fluorinated analogs .
Q. Data Analysis and Validation
Q. How should researchers address conflicting cytotoxicity data across cell lines?
- Methodological Answer : Cross-validate using clonogenic assays vs. MTT tests, as differences in metabolic activity (e.g., mitochondrial vs. lysosomal) can skew results. Normalize data to cell count (Hoechst staining) and control for batch-specific variations in cell passage number .
Q. What computational tools predict off-target interactions for this compound?
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Target Compound
- Methylpiperazine moiety: Contributes to solubility and conformational flexibility. Methylene linker: Balances steric effects between aromatic and piperazine groups.
Compound 4a ()
- Structure : Contains a bulky piperazine group connected via a methylene linker.
- Key Differences: The N-methylpiperazine in 4a forms carbon-hydrogen bonds with residues (Ile360, His361, Asp381) in protein targets, stabilizing interactions . Lacks the guanidino group, reducing its hydrogen-bonding capacity compared to the target compound.
Imatinib Meta-methyl-piperazine Impurity ()
- Structure: Features a pyridinyl-pyrimidinyl group instead of guanidino.
- Key Differences: The pyridinyl-pyrimidinyl moiety enhances kinase inhibitory activity, a property critical to Imatinib’s therapeutic effect . Lower molecular weight due to absence of the guanidino substituent.
Physicochemical and Stability Properties
Crystalline β-Form ()
- Structure: 4-(4-Methylpiperazine-1-yl-methyl)-N-[4-methyl-3-(4-pyridine-3-yl)pyrimidin-2-ylamino)phenyl]benzamide.
- Key Properties: Non-hygroscopic crystalline form stable at 25°C and 93% relative humidity. Melting point: 217°C (differential scanning calorimetry) .
Salt Forms ()
- Examples : Tartrate, succinate, and malonate salts of similar benzamide derivatives.
- Advantages : Improved solubility and bioavailability compared to freebase forms.
Piperazine-Based Derivatives ()
- Method: Refluxing N-methylpiperazine with 4-chloronitrobenzene in methanol.
- Key Step : Recrystallization for purity enhancement.
- Comparison : Highlights the importance of linker groups (e.g., methylene vs. ethylene) in reaction efficiency .
Inhibitory Effects ()
- Compound 4a : Demonstrated inhibitory activity via stable piperazine-protein interactions (docking energy: Table 7) .
- Target Compound: No direct activity data provided, but its guanidino group may target arginine-binding domains in kinases.
HDAC8 Inhibition ()
- Triazole-Based Derivatives : Docking scores (-6.77 to -8.54 kcal/mol) suggest moderate histone deacetylase (HDAC) inhibition.
- Comparison: The target compound’s guanidino group could offer unique binding modes compared to triazole-based inhibitors .
Properties
IUPAC Name |
N-[3-(diaminomethylideneamino)-4-methylphenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-15-3-8-18(13-19(15)25-21(22)23)24-20(28)17-6-4-16(5-7-17)14-27-11-9-26(2)10-12-27/h3-8,13H,9-12,14H2,1-2H3,(H,24,28)(H4,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNIAMJOBVYWFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)N=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901121965 | |
Record name | N-[3-[(Aminoiminomethyl)amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
581076-65-5 | |
Record name | N-[3-[(Aminoiminomethyl)amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=581076-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-[(Aminoiminomethyl)amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.